4-amino-N5-(4-butoxyphenyl)-N5-[2-(cyclohexylamino)-2-oxoethyl]isothiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N5-(4-butoxyphenyl)-N5-[2-(cyclohexylamino)-2-oxoethyl]isothiazole-3,5-dicarboxamide is an aromatic amide.
Scientific Research Applications
Synthesis and Structural Analysis
The compound "4-amino-N5-(4-butoxyphenyl)-N5-[2-(cyclohexylamino)-2-oxoethyl]isothiazole-3,5-dicarboxamide" is part of a broader class of chemicals involved in intricate synthetic processes and structural analyses. For example, compounds with a similar structure have been synthesized through tandem processes involving the Knoevenagel reaction, Michael reaction, and intramolecular condensation. The alkylation of these compounds proceeds regioselectively at the sulfur atom, leading to the formation of corresponding thioethers. The unique molecular and crystal structure of such compounds is often determined through X-ray diffraction analysis (Dyachenko & Karpov, 2013).
Chemical Reactivity and Derivative Formation
Compounds related to this structure are known for their reactivity and ability to form diverse chemical derivatives. For instance, certain reactions involving aminonitrones and isocyanides, followed by treatment with bromine, result in the formation of highly electrophilically activated species. These compounds, under mild conditions, can further react with various agents like hydroxylamine, hydrazine, or benzamidine, leading to the formation of a range of derivatives including oxadiazole, triazole, and triazine derivatives (Il’in et al., 2018).
Applications in Heterocyclic Chemistry
This class of compounds also plays a significant role in heterocyclic chemistry. They serve as precursors in the synthesis of various heterocyclic structures. For example, the reaction of certain amino-triazole-carboxamides with acetates of acetamidine and benzamidine leads to the formation of 2-substituted 8-azapurin-6-ones, showcasing the compounds' utility in synthesizing complex heterocyclic systems (Albert & Trotter, 1979).
Properties
Molecular Formula |
C23H31N5O4S |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
4-amino-5-N-(4-butoxyphenyl)-5-N-[2-(cyclohexylamino)-2-oxoethyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C23H31N5O4S/c1-2-3-13-32-17-11-9-16(10-12-17)28(14-18(29)26-15-7-5-4-6-8-15)23(31)21-19(24)20(22(25)30)27-33-21/h9-12,15H,2-8,13-14,24H2,1H3,(H2,25,30)(H,26,29) |
InChI Key |
WDKNZLMANLNCOG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)C(=O)C3=C(C(=NS3)C(=O)N)N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)C(=O)C3=C(C(=NS3)C(=O)N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.